4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride
Description
4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride (CAS: 193357-81-2) is a piperidine derivative featuring a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position. Its molecular formula is C₁₃H₁₇ClF₃N, with a molecular weight of 279.73 g/mol . The compound is stored at room temperature under inert conditions and exhibits hazard warnings for oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Its primary applications include use as a pharmaceutical intermediate, particularly in medicinal chemistry for drug discovery .
Properties
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-3-1-10(2-4-12)9-11-5-7-17-8-6-11;/h1-4,11,17H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUPEZITEAKUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound serves as a precursor in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex bioactive molecules.
Key Mechanistic Insight :
-
The piperidine nitrogen facilitates oxidative addition with palladium catalysts, while the benzyl-trifluoromethyl group stabilizes transition states through electron-deficient aromatic interactions .
Nucleophilic Substitution Reactions
The secondary amine in the piperidine ring undergoes alkylation and arylation under mild conditions.
Notable Example :
Hydrogenation of N-benzyl intermediates (e.g., with Pd/C, H₂) efficiently removes protecting groups while preserving the trifluoromethyl-benzyl motif .
Hydrogenation and Reductive Amination
The compound participates in stereoselective reductions critical for pharmaceutical synthesis.
Amide and Urea Formation
The amine group readily forms conjugates with carboxylic acids and isocyanates.
Structural Advantage :
The trifluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
Solvent-Dependent Rearrangements
Unique solvent effects modulate reaction pathways:
Scientific Research Applications
Pharmaceutical Development
4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders. Its structural characteristics allow it to participate in the design of drugs that modulate neurotransmitter systems, which are vital for mood regulation and cognitive function .
Case Study:
Research has shown that derivatives of the piperidine structure exhibit therapeutic effects across multiple domains, including anti-cancer and neuroprotective properties. The compound's role in synthesizing such derivatives illustrates its importance in drug discovery .
Neurotransmitter Research
This compound is utilized in studies investigating neurotransmitter systems, providing insights into their roles in mental health disorders. Its ability to interact with specific receptors makes it a valuable tool for understanding the biochemical pathways involved in mood regulation .
Case Study:
Investigations into the effects of this compound on serotonin and dopamine receptors have revealed potential applications in treating depression and anxiety disorders, highlighting its significance in neuropharmacology.
Material Science
The unique properties of this compound make it suitable for developing advanced materials. Its incorporation into polymers can enhance thermal stability and chemical resistance, which is beneficial for creating durable materials for various industrial applications .
Data Table: Properties of Polymers Incorporating the Compound
| Property | Value |
|---|---|
| Thermal Stability | Enhanced |
| Chemical Resistance | Improved |
| Application Areas | Coatings, Composites |
Analytical Chemistry
In analytical chemistry, this compound acts as a standard reference material. It aids in calibrating instruments used for detecting similar compounds, ensuring accuracy in quantitative analyses .
Case Study:
A study involving high-performance liquid chromatography (HPLC) demonstrated that using this compound as a reference standard improved the detection limits of related compounds significantly .
Chemical Synthesis
The compound is employed in various synthetic pathways, allowing chemists to create complex molecules more efficiently than traditional methods. Its reactivity, particularly involving nucleophilic substitution reactions due to the piperidine nitrogen atom, facilitates diverse chemical transformations .
Data Table: Synthetic Pathways Involving the Compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new compounds |
| Coupling Reactions | Forms bonds between aromatic systems |
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and pathways involved in various physiological processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities among related compounds:
Key Observations :
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to halogens (e.g., bromine in ) or ether groups (e.g., diphenylmethoxy in ).
- Substituent position significantly impacts bioactivity.
- Functional groups like carbonyls (e.g., in ) or amines (e.g., in ) introduce distinct reactivity profiles, influencing solubility and synthetic pathways.
Physicochemical Properties
- Solubility : The trifluoromethyl group in the target compound increases hydrophobicity compared to hydrophilic derivatives like 4-(4-Fluorobenzoyl)piperidine HCl (), which contains a polar carbonyl group.
- Stability : Trifluoromethyl groups are electron-withdrawing, enhancing resistance to oxidative degradation compared to methylbenzoyl derivatives (e.g., 4-(4-methylbenzoyl)piperidine HCl, CAS: 42060-84-4 ).
Biological Activity
4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biochemical properties, mechanisms of action, and various applications in scientific research.
- Molecular Formula : C₁₃H₁₆F₃N·HCl
- Molecular Weight : Approximately 279.73 g/mol
- Structure : The compound features a piperidine ring substituted with a trifluoromethyl group on a benzyl moiety, enhancing its lipophilicity and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various receptors:
- Dopamine Receptors : The compound has been studied for its role as a dopamine D3 receptor antagonist, indicating potential applications in treating neurological disorders.
- Monoamine Transporters : It has shown significant selectivity towards human monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .
Pharmacokinetics
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : The presence of the trifluoromethyl group may enhance membrane permeability.
- Distribution : The compound exhibits favorable distribution characteristics in biological systems.
- Metabolism : It undergoes metabolic transformations that are essential for its biological activity.
- Excretion : Further studies are needed to determine the excretion pathways.
Biological Activity
Research indicates several significant biological activities associated with this compound:
- Neuropharmacology : Investigated for potential therapeutic applications in treating conditions like schizophrenia and Parkinson's disease due to its interaction with dopamine receptors .
- Cellular Effects : In vitro studies have demonstrated that it can inhibit cell proliferation in cancer cell lines, suggesting anti-cancer properties .
- Toxicity Profile : The compound may cause skin and eye irritation and respiratory issues, necessitating careful handling .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study evaluated the binding affinity of various piperidine derivatives, including this compound, showing significant inhibitory effects on cancer cell proliferation .
- Another investigation highlighted its potential as a ligand in receptor binding studies, emphasizing its role in neuropharmacology .
Q & A
Q. What are the standard synthetic routes for 4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting piperidine with 4-(trifluoromethyl)benzyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF . Post-reaction, the crude product is purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients). Monitoring reaction progress with TLC (Rf ~0.3–0.5) and confirming purity via HPLC (>95%) are standard practices .
Q. How is the compound characterized spectroscopically, and what key peaks are expected?
- Methodological Answer :
- ¹H NMR : Signals at δ 2.5–3.0 ppm (piperidine ring protons), δ 3.7–4.0 ppm (benzyl CH₂), and δ 7.4–7.8 ppm (aromatic protons from the trifluoromethylbenzyl group).
- ¹³C NMR : Peaks at ~45 ppm (piperidine carbons), ~60 ppm (benzyl CH₂), and 125–130 ppm (CF₃-substituted aromatic carbons).
- FTIR : Stretches at 1100–1250 cm⁻¹ (C-F), 2800–3000 cm⁻¹ (C-H aliphatic), and 3400 cm⁻¹ (N-H, if present).
- Mass Spec : Molecular ion [M+H]⁺ at m/z 304.1 (calculated for C₁₃H₁₅F₃NCl) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in a desiccator at 2–8°C, away from strong oxidizers (e.g., peroxides) .
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste, and decontaminate with ethanol/water .
Advanced Questions
Q. How can computational tools optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection (e.g., THF vs. DMF) and catalyst design. For example, ICReDD’s workflow combines reaction path simulations with experimental validation to reduce optimization time by 30–50% . Machine learning models trained on analogous piperidine derivatives can predict optimal reaction temperatures (e.g., 60–80°C) and stoichiometric ratios (1:1.2 piperidine:benzyl chloride) .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., pH, temperature, solvent purity) using a positive control (e.g., known kinase inhibitors).
- Step 2 : Cross-check solubility (DMSO vs. saline) and stability (HPLC at 0, 24, 48 hours) to rule out compound degradation .
- Step 3 : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target engagement .
Q. What strategies mitigate the electron-withdrawing effect of the trifluoromethyl group during functionalization?
- Methodological Answer :
- Electrophilic Substitution : Activate the aromatic ring with Lewis acids (e.g., AlCl₃) or use directed ortho-metalation (DoM) with LDA .
- Nucleophilic Additions : Employ Pd-catalyzed cross-couplings (Suzuki-Miyaura) with electron-rich boronic acids to counteract deactivation .
- Data-Driven Design : Analyze Hammett parameters (σₘ = 0.43 for CF₃) to predict substituent effects on reaction rates .
Q. How can researchers leverage high-throughput screening (HTS) to study structure-activity relationships (SAR)?
- Methodological Answer :
- Library Design : Synthesize analogs with varied substituents (e.g., -OCH₃, -CN) on the benzyl group.
- Automation : Use liquid handlers for parallel synthesis (96-well plates) and robotic screening against target enzymes (e.g., kinases) .
- Data Analysis : Apply clustering algorithms (PCA, t-SNE) to identify key structural motifs correlating with activity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
